3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid
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Overview
Description
3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that belongs to the class of benzoyl amino acids This compound is characterized by the presence of a piperidine ring, a hydroxymethyl group, and multiple methyl substitutions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 3-(hydroxymethyl)piperidine.
Benzoylation: The piperidine intermediate is then subjected to benzoylation using 2-methylbenzoyl chloride under basic conditions to form the benzoylated intermediate.
Amidation: The benzoylated intermediate undergoes amidation with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl groups in the benzoyl moiety can be reduced to alcohols.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine ring and multiple methyl substitutions
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-14-6-8-18(25-10-4-5-17(12-25)13-26)11-20(14)22(27)24-21-15(2)7-9-19(16(21)3)23(28)29/h6-9,11,17,26H,4-5,10,12-13H2,1-3H3,(H,24,27)(H,28,29) |
InChI Key |
LGVRQIKHFHBPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC(C2)CO)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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